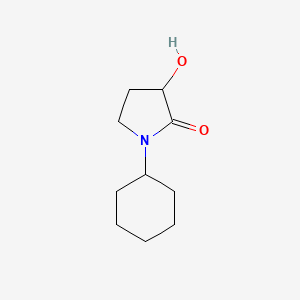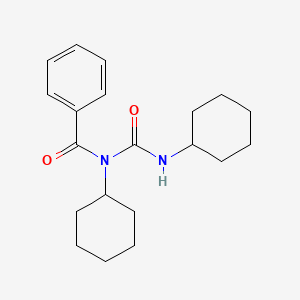
Germacyclobutane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Germetane is an organogermanium compound characterized by the presence of a germanium atom bonded to carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: Germetane can be synthesized using a modified di-Grignard synthesis. This method involves the reaction of germanium tetrachloride with Grignard reagents, such as diallylmagnesium, under controlled conditions to produce germetane derivatives . The reaction typically requires an inert atmosphere and low temperatures to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of germetane involves scaling up the laboratory synthesis methods. The process includes the use of large-scale reactors, precise control of reaction conditions, and purification steps to ensure the high purity of the final product. The use of automated systems and continuous monitoring helps in maintaining consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions: Germetane undergoes various chemical reactions, including:
Oxidation: Germetane can be oxidized to form germanium dioxide.
Reduction: Reduction reactions can convert germetane to lower oxidation state germanium compounds.
Substitution: Germetane can participate in substitution reactions where one of its ligands is replaced by another group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenating agents like chlorine or bromine are often employed.
Major Products Formed:
Oxidation: Germanium dioxide.
Reduction: Lower oxidation state germanium compounds.
Substitution: Various substituted germetane derivatives.
Scientific Research Applications
Germetane has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing other organogermanium compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the production of semiconductors and other electronic materials due to its unique electronic properties
Mechanism of Action
The mechanism of action of germetane involves its interaction with various molecular targets and pathways. In biological systems, germetane can interact with cellular components, leading to changes in cellular functions. The exact molecular targets and pathways are still under investigation, but it is believed that germetane can modulate enzyme activities and signal transduction pathways, contributing to its observed biological effects .
Comparison with Similar Compounds
Silanes: Contain silicon instead of germanium.
Stannanes: Contain tin instead of germanium.
Germacyclobutanes: A specific type of germetane with a four-membered ring structure
Uniqueness: Germetane’s uniqueness lies in its ability to form stable compounds with a wide range of substituents, making it versatile for various applications. Its electronic properties also make it suitable for use in advanced materials and electronic devices.
Properties
Molecular Formula |
C3H6Ge |
|---|---|
Molecular Weight |
114.71 g/mol |
InChI |
InChI=1S/C3H6Ge/c1-2-4-3-1/h1-3H2 |
InChI Key |
LBRVGBZUQPVEJF-UHFFFAOYSA-N |
Canonical SMILES |
C1C[Ge]C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


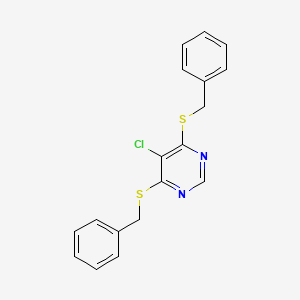
![Benzo[f]tetraphene-9,14-dione](/img/structure/B14741682.png)
![[4-(Chlorocarbonyl)phenyl]arsonic acid](/img/structure/B14741688.png)
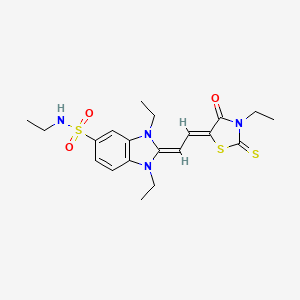
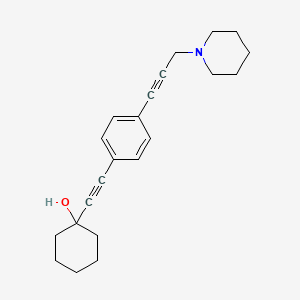
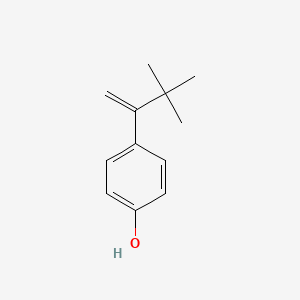
![N-[3-(4-Bromo-2-fluoroanilino)quinoxalin-2-yl]-4-fluorobenzene-1-sulfonamide](/img/structure/B14741712.png)
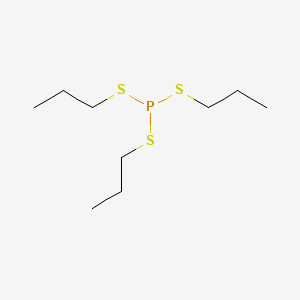
![9-[(4-Methylphenyl)methyl]anthracene](/img/structure/B14741736.png)
![4-[Ethyl(methyl)sulfamoyl]benzoic acid](/img/structure/B14741741.png)
![5-(2-Hydroxy-1-methoxyethyl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol](/img/structure/B14741747.png)

